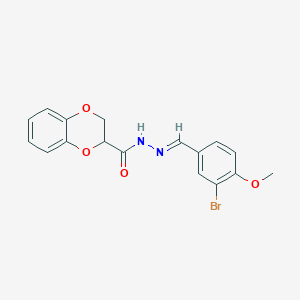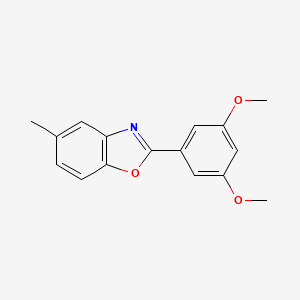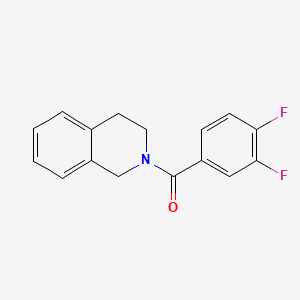![molecular formula C17H14N2O2 B5704169 2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide is not fully understood. However, it has been suggested that it exerts its effects by inhibiting certain enzymes or signaling pathways. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in the production of inflammatory mediators. It has also been suggested to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been found to have antimicrobial activity against different microorganisms.
実験室実験の利点と制限
2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide has several advantages and limitations for lab experiments. One of the advantages is its potential as a therapeutic agent for the treatment of various diseases. It has also been shown to have low toxicity in animal models. However, one of the limitations is the lack of knowledge about its mechanism of action. Furthermore, its synthesis requires the use of hazardous reagents and catalysts, which may pose a risk to the environment and human health.
将来の方向性
There are several future directions for the study of 2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide. One of the directions is to investigate its mechanism of action in more detail. This may provide insights into its potential applications in various fields. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. This may help to determine its safety and efficacy as a therapeutic agent. Furthermore, it may be worthwhile to explore its potential as a photosensitizer in photodynamic therapy. Finally, it may be useful to investigate its antimicrobial activity against different microorganisms, especially those that are resistant to conventional antibiotics.
Conclusion:
In conclusion, 2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Although more research is needed to fully understand its potential, it may have promising applications as a therapeutic agent for the treatment of various diseases and as a photosensitizer in photodynamic therapy.
合成法
The synthesis of 2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide has been reported in several studies. One of the methods involves the reaction of 4-(2-cyano-2-phenylvinyl)phenol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain 2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide. Other methods involve the use of different reagents and catalysts.
科学的研究の応用
2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide has been studied for its potential applications in various fields. In one study, it was found to have anti-inflammatory and analgesic effects in animal models. Another study reported its potential as a therapeutic agent for the treatment of cancer. It has also been studied for its potential as a photosensitizer in photodynamic therapy. Furthermore, it has been investigated for its antimicrobial activity against different microorganisms.
特性
IUPAC Name |
2-[4-[(Z)-2-cyano-2-phenylethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-11-15(14-4-2-1-3-5-14)10-13-6-8-16(9-7-13)21-12-17(19)20/h1-10H,12H2,(H2,19,20)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQXGVPBGAGKD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Cyano-2-phenylvinyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)



![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)


![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)


![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)